molecular formula C11H11N3 B8634052 1-(3-Phenyl-2-propenyl)-1,2,4-triazole

1-(3-Phenyl-2-propenyl)-1,2,4-triazole

Cat. No. B8634052
M. Wt: 185.22 g/mol
InChI Key: QIXCXMCTKPLSML-UHFFFAOYSA-N
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Patent
US04315017

Procedure details

A mixture of 14 parts by weight of 1,2,4-triazole, 200 parts by weight of acetonitrile, 32 parts by weight of potassium carbonate and 39.2 parts by weight of cinnamyl chloride is stirred for 12 hours, and then filtered. The filtrate is concentrated, dissolved in dichloromethane, washed with water, evaporated and distilled. There is obtained 26 parts by weight of 1-(3-phenyl-2-propenyl)-1,2,4-triazole; b.p. (0.27 mbar): 130°-134° C.
[Compound]
Name
14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].[CH2:12](Cl)[CH:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(#N)C>[C:15]1([CH:14]=[CH:13][CH2:12][N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CCN1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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